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Compound of Interest

Compound Name: Deunirmatrelvir

Cat. No.: B12392783 Get Quote

For research and development purposes only. Not for human or veterinary use.

Introduction
Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an

enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™,

Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. It is a

peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the

catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that

requires careful control of stereochemistry and reaction conditions. This document provides a

detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting,

based on established and published chemical routes. The protocol is intended for researchers,

scientists, and drug development professionals.

Data Summary
The following table summarizes quantitative data for the key steps in the synthesis of

Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and

scale.
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Step
Intermediat
e/Product

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Analytical
Data
Reference

1
Intermediate

1
C₂₀H₃₄N₂O₅ 382.50 ~90-95%

¹H NMR, ¹³C

NMR,

HRMS[1]

2
Intermediate

2
C₁₅H₂₅N₂O₅ 381.46 ~83%

¹H NMR, ¹³C

NMR,

HRMS[1]

3
Intermediate

3

C₁₆H₂₄F₃N₂O

₄
377.37 Quantitative

¹H NMR, ¹³C

NMR,

HRMS[1]

4
Intermediate

4

C₂₃H₃₂F₃N₅O

₄
500.53 ~75-84%

¹H NMR, ¹³C

NMR,

HRMS[1]

5 Nirmatrelvir
C₂₃H₃₂F₃N₅O

₄
499.54 ~81%

¹H NMR, ¹³C

NMR, ¹⁹F

NMR,

HRMS[1]

Experimental Protocols
Materials and Reagents

Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Boc-L-tert-leucine

N,N-Dimethylformamide (DMF), anhydrous

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Hydroxybenzotriazole (HOBt)

N-methylmorpholine (NMM)
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Diethyl ether

Lithium hydroxide monohydrate (LiOH·H₂O)

Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Hydrochloric acid (HCl), 1N solution

Sodium sulfate (Na₂SO₄), anhydrous

Trifluoroacetic anhydride (TFAA)

Zinc chloride (ZnCl₂)

Dichloromethane (CH₂Cl₂), anhydrous

(S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide

hydrochloride

Burgess reagent or other dehydrating agents (e.g., T3P)

Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-
butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-
dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
(Intermediate 1)
This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-

leucine.

Procedure:

To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-

azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL)

at 0 °C, add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).
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After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23

°C) for 5 hours.

Dilute the reaction mixture with diethyl ether and wash with cold water.

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to afford Intermediate 1.

Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-
dimethylbutanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate
2)
This two-part step involves the hydrolysis of the methyl ester followed by the removal of the

Boc protecting group.

Part A: Ester Hydrolysis

To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and

water (8 mL) at 0 °C, add LiOH·H₂O (4.76 mmol).

Stir for 1 hour at 0 °C.

Evaporate the solvent under reduced pressure.

Dilute the residue with ethyl acetate and neutralize with 1N HCl.

Extract the aqueous solution three times with EtOAc.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the

carboxylic acid intermediate.

Part B: Boc Deprotection
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The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection

conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to

yield the amine salt, Intermediate 2.

Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-
(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate
3)
This step involves the trifluoroacetylation of the primary amine.

Procedure:

To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH₂Cl₂

(3.6 mL) at 23 °C, add ZnCl₂ (0.18 mmol) and trifluoroacetic anhydride (5.46 mmol).

Stir the reaction for 12 hours.

Quench the reaction with water and extract three times with CH₂Cl₂.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to obtain Intermediate 3.

Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-
((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-
(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)
This is the second key amide coupling step to connect the two main fragments of the molecule.

Procedure:

To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂, add a

coupling agent such as HATU or EDC/HOBt and a non-nucleophilic base like DIPEA or

NMM.
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Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-

oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine).

Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4.

Step 5: Synthesis of Nirmatrelvir
The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".

Procedure:

Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH₂Cl₂.

Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses.

Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.

Stir the reaction at room temperature or with gentle heating as required, monitoring for

completion.

Upon completion, quench the reaction and perform an aqueous workup.

Extract the product into an organic solvent, dry, and concentrate.

Purify the final product, Nirmatrelvir, by crystallization or column chromatography to achieve

high purity.

Visual Workflow
The following diagram illustrates the synthetic workflow for Nirmatrelvir.
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Caption: Synthetic workflow for Nirmatrelvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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